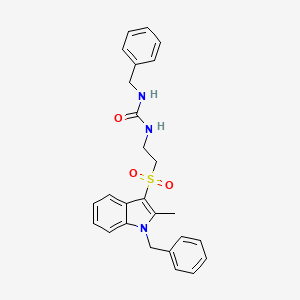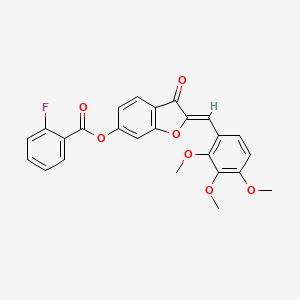
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry. It features a complex structure combining pyrimidine, cyclohexyl, and thiophene moieties, lending it unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : The initial step involves the synthesis of the intermediate compound (4-(pyrimidin-2-yloxy)cyclohexyl)methanol. This is achieved through a nucleophilic substitution reaction between 4-chlorocyclohexylmethanol and pyrimidine-2-oxide under basic conditions.
Step 2: : Next, the (4-(pyrimidin-2-yloxy)cyclohexyl)methanol is converted to the corresponding acyl chloride using thionyl chloride in an inert atmosphere.
Step 3: : The final step involves the reaction of the acyl chloride intermediate with thiophene-3-yl acetamide under mild conditions, yielding the target compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide.
Industrial Production Methods
Scaling up the production involves similar synthetic routes but utilizes optimized conditions and catalysts to increase yield and purity. Typical processes might involve continuous flow reactors and automated purification systems to ensure high efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly on the thiophene ring, leading to sulfoxides and sulfones.
Reduction: : Reduction reactions can occur on the pyrimidine ring or the carbonyl group, producing various reduced analogs.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible on the pyrimidine and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Alkyl halides, aryl halides, acids, bases
Major Products
Oxidation: : Formation of sulfoxides and sulfones from the thiophene ring.
Reduction: : Production of reduced pyrimidine analogs and secondary amines.
Substitution: : Various substituted pyrimidine and thiophene derivatives.
Applications De Recherche Scientifique
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has garnered attention in various fields:
Chemistry: : As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: : Its structural motifs make it a candidate for studying enzyme inhibition and receptor binding.
Industry: : Its unique properties are explored in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The compound's biological activity is primarily due to its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, facilitating binding to DNA or RNA, while the thiophene moiety interacts with proteins, affecting their function. The cyclohexyl group provides structural rigidity, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-pyrimidinyl)cyclohexylamine
2-(thiophen-3-yl)acetamide
(4-pyrimidinyloxy)cyclohexanol
Uniqueness
The unique combination of pyrimidine, cyclohexyl, and thiophene groups imparts distinctive physicochemical properties and biological activities, making it stand out compared to its analogs. This distinctiveness is often leveraged in designing drugs with enhanced efficacy and reduced side effects.
Conclusion
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide exemplifies the confluence of intricate synthetic chemistry and potential biomedical applications. Its complex structure and diverse reactivity make it a valuable compound in research and industry, promising further exploration and development.
Propriétés
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(10-12-6-9-22-11-12)19-13-2-4-14(5-3-13)21-16-17-7-1-8-18-16/h1,6-9,11,13-14H,2-5,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWGBEHVTMIFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)

![4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2971600.png)
![Methyl 5-{[4-(2-oxoazetidin-1-yl)phenyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B2971601.png)

![N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2971606.png)
![6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2971608.png)
![1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2971609.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2971610.png)
![1-Oxaspiro[3.5]nonan-7-one](/img/structure/B2971611.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B2971613.png)


